4-[2-[4-[2-methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline dihydrochloride is a complex organic compound notable for its structural features and potential biological activities. This compound integrates a quinoline backbone with multiple aromatic substituents, including methoxy and phenoxy groups, which may enhance its solubility and biological efficacy. The presence of the quinoline moiety suggests that it could exhibit significant pharmacological properties, particularly in the fields of oncology and antimicrobial research.
4-[2-[4-[2-methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline dihydrochloride belongs to the class of quinoline derivatives, which are known for their diverse biological activities. This compound's classification highlights its potential as a therapeutic agent in various medical applications.
The synthesis of 4-[2-[4-[2-methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline can be approached through several methods, including:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yields and purity. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 4-[2-[4-[2-methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline dihydrochloride features a central quinoline ring system substituted with various functional groups that enhance its biological activity.
The structural complexity arises from the integration of multiple aromatic rings, which may facilitate π-π interactions crucial for biological activity.
4-[2-[4-[2-methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline can participate in several typical chemical reactions associated with quinoline derivatives:
These reactions are often utilized in medicinal chemistry to modify the compound's properties for improved efficacy or selectivity against biological targets.
The mechanism of action for 4-[2-[4-[2-methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline dihydrochloride is likely multifaceted, involving:
Understanding these mechanisms is critical for elucidating how this compound could be developed into a therapeutic agent.
The compound exhibits characteristics typical of organic compounds with high molecular weight, such as:
Key chemical properties include:
The potential applications for 4-[2-[4-[2-methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline dihydrochloride include:
This compound's unique structural features make it a promising candidate for further research into its pharmacological properties and therapeutic applications.
The synthesis of the target compound centers on constructing a symmetrical bis-quinoline architecture featuring a central biphenoxy core. This molecular framework requires precise coupling strategies to assemble the quinoline-phenoxy-ethyl linkages efficiently. Modern approaches leverage ionic liquid (IL) mediated reactions, particularly those utilizing choline chloride-based deep eutectic solvents (DESs), which facilitate Ullmann-type ether couplings under mild conditions [2]. These solvents act as dual reaction media and catalysts, enhancing nucleophilic displacement while minimizing byproduct formation.
A critical advancement involves surface-active ionic liquids (SAILs) with long alkyl chains (e.g., cetyltrimethylammonium bromide), which self-assemble into micellar structures above their critical micelle concentration. These micelles solubilize hydrophobic quinoline intermediates and concentrate reactants at the interface, significantly accelerating the Williamson ether synthesis between 4-(2-hydroxyethyl)quinoline and 4-bromophenyl-2-methoxyphenol derivatives. Key parameters influencing yield include:
Table 1: Optimization of Ether Coupling Using SAIL Catalysis
SAIL Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|
Cetyltrimethylammonium bromide | 80 | 6 | 78 |
Tetrabutylammonium iodide | 100 | 12 | 62 |
Benzalkonium chloride | 80 | 8 | 71 |
None (DMF only) | 120 | 24 | 45 |
Post-coupling, the quinoline nitrogen atoms remain unprotected, enabling direct di-hydrochloride salt formation. Purification employs reverse-phase solid-phase extraction (RP-SPE) with C18 cartridges, utilizing stepwise methanol-water gradients to remove residual SAILs and phenolic byproducts while maintaining scaffold integrity [5]. This method achieves >95% purity for the neutral precursor, as verified by HPLC-UV at 254 nm, establishing a robust platform for subsequent salt formation.
Retrosynthetic deconstruction identifies two primary synthons: Synthon A (4-(2-hydroxyethyl)quinoline) and Synthon B (4-[2-(4-hydroxyphenyl)ethyl]-2-methoxyphenol). The disconnection strategy exploits the lability of the ether bonds, revealing commercially available quinoline and methoxyphenol precursors. Synthesis of Synthon A proceeds via Friedel-Crafts acylation of quinoline with acetic anhydride, followed by reduction using NaBH₄/CuCl₂ to yield 4-(2-hydroxyethyl)quinoline. Synthon B requires selective alkylation of 2-methoxy-5-hydroxyphenol with 4-(2-bromoethyl)phenol under phase-transfer conditions [3].
Crucially, counterion choice during intermediate isolation profoundly impacts downstream reactions. Trifluoroacetate (TFA) salts, commonly formed during reverse-phase purification, introduce persistent anions that hinder subsequent hydrochloridation. As demonstrated by ¹⁹F NMR studies, residual TFA (δ = -77 ppm in CD₃OD) remains electrostatically associated with quinoline cations even after lyophilization [1] [5]. Consequently, anion exchange resins (e.g., Amberlite IRA-400 chloride form) are employed prior to salt formation, replacing TFA with chloride and achieving >99% anion exchange efficiency.
Mass spectral characterization of intermediates reveals solvent-dependent ion pairing effects. In electrospray ionization (ESI-MS), Synthon A-TFA adducts exhibit dominant [M+H]⁺ signals in methanol, whereas acetonitrile promotes [M+TFA-H]⁻ peaks due to enhanced anion-cation pairing in low-polarity solvents [3]. This underscores the necessity for solvent optimization in analytical protocols to avoid misassignment of molecular ions.
Di-hydrochloride salt formation presents two challenges: achieving complete protonation of both quinoline nitrogens and ensuring stoichiometric chloride incorporation without over-acidification. Solvent polarity dictates proton availability and ion-pair stability, with ethereal solvents (e.g., THF) yielding amorphous solids, while alcoholic solvents promote crystalline salts. Systematic screening identifies isopropanol (IPA)/water (95:5) as optimal, balancing quinoline solubility and HCl miscibility.
Table 2: Solvent Systems for Dihydrochloride Crystallization
Solvent System | HCl Equivalents | Temperature (°C) | Crystallinity | TFA Residue (ppm) |
---|---|---|---|---|
THF | 2.2 | 25 | Amorphous | 850 |
Ethanol | 2.5 | 0 | Needles | 120 |
IPA/H₂O (95:5) | 2.0 | -20 | Platelets | <50 |
Acetonitrile | 3.0 | 25 | Aggregates | 310 |
Counterion selection critically influences biological efficacy. Trifluoroacetate salts exhibit attenuated antibacterial potency due to membrane disruption and protein trifluoroacetylation [1] [5]. Hydrochloride salts circumvent these issues, enhancing bioavailability. Comparative studies show hydrochloride forms exhibit:
Salt formation is monitored via ATR-FTIR, where hydrochloride salts show N⁺-H stretches at 2500–3000 cm⁻¹ and absence of C=O vibrations (1710 cm⁻¹) from residual TFA. Final purity (>99.5%) is confirmed by ion chromatography, with chloride content within 0.1% of theoretical stoichiometry.
Table 3: Biological Impact of Counterion Selection
Counterion | MIC (μg/mL) E. coli | Cytotoxicity (IC₅₀, μM) | Plasma Protein Binding (%) |
---|---|---|---|
Trifluoroacetate | 8.5 | 85 | 92 |
Hydrochloride | 2.1 | >200 | 78 |
Acetate | 4.3 | 150 | 84 |
The optimized process delivers the target compound as a stable, non-hygroscopic dihydrochloride salt suitable for pharmaceutical development.
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8